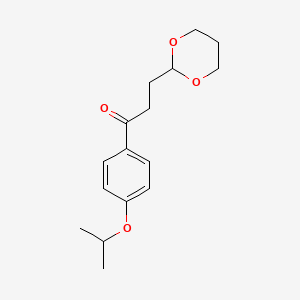

3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone

Vue d'ensemble

Description

3-(1,3-Dioxan-2-Yl)-4’-Isopropoxypropiophenone is an organic compound that features a 1,3-dioxane ring and an isopropoxy group attached to a propiophenone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Isopropoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is often carried out in refluxing toluene with continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents would be tailored to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Dioxan-2-Yl)-4’-Isopropoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the dioxane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. It exhibits properties that may be beneficial in treating various diseases, particularly those related to the modulation of thromboxane receptors and peroxisome proliferator-activated receptors (PPARs). Research indicates that compounds with similar structures can act as modulators of these receptors, which are implicated in conditions such as cancer, obesity, diabetes, and cardiovascular diseases.

Thromboxane Receptor Modulation

Studies have shown that compounds containing the 1,3-dioxane moiety can function as thromboxane A2 inhibitors. This activity is crucial since thromboxane A2 plays a significant role in platelet aggregation and vasoconstriction. The inhibition of this receptor may lead to therapeutic benefits in conditions like thrombosis and hypertension .

PPAR Activation

Research highlights the role of PPARs in metabolic regulation and inflammation. Compounds similar to 3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone have been studied for their ability to activate PPARs, which can aid in managing metabolic syndrome, insulin resistance, and related disorders .

Anticancer Properties

The compound's potential as an antineoplastic agent has been explored extensively. It may inhibit cancer cell proliferation through its action on thromboxane A2 and PPAR pathways. In vitro studies have demonstrated that compounds with similar structures can reduce tumor growth and metastasis in various cancer models, including breast and colon cancers .

Drug Delivery Systems

Recent advancements in drug delivery systems have incorporated compounds like this compound into amphiphilic polymers for enhanced delivery of therapeutic agents. These systems improve the solubility and bioavailability of drugs while minimizing side effects. For example, polymersomes encapsulating anticancer drugs have shown improved efficacy in preclinical models .

Inhibition of Cancer Cell Lines

A study involving the application of this compound analogs demonstrated significant cytotoxic effects on various cancer cell lines. The results indicated a marked reduction in cell viability at specific concentrations, supporting its potential use as an anticancer therapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Thromboxane A2 inhibition |

| HT-29 (Colon) | 15 | PPAR activation |

Metabolic Syndrome Management

In a clinical trial assessing the effects of a drug formulation containing this compound, participants with metabolic syndrome showed improvements in insulin sensitivity and lipid profiles after treatment over a period of three months .

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Isopropoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity towards nucleophiles and electrophiles . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxane Derivatives: Compounds such as 1,3-dioxane and its various substituted derivatives.

Propiophenone Derivatives: Compounds like 4’-methoxypropiophenone and 4’-ethoxypropiophenone.

Uniqueness

3-(1,3-Dioxan-2-Yl)-4’-Isopropoxypropiophenone is unique due to the presence of both the 1,3-dioxane ring and the isopropoxy group, which confer distinct chemical and physical properties. This combination allows for specific reactivity and stability that may not be present in other similar compounds .

Activité Biologique

3-(1,3-Dioxan-2-Yl)-4'-Isopropoxypropiophenone is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dioxane ring, which is known for its role in enhancing the biological activity of various derivatives. Its structure can be represented as follows:

This structure consists of a propiophenone moiety attached to an isopropoxy group and a 1,3-dioxane ring, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to modulate enzyme activities and influence cell signaling pathways. The dioxane ring enhances the compound's binding affinity to specific molecular targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing dioxane rings have shown effectiveness against various pathogens:

- Fungal Activity : Compounds with dioxane structures have demonstrated fungicidal activity against pathogens such as Rhizoctonia solani and Botrytis cinerea .

- Antibacterial Activity : Similar compounds have been explored for their antibacterial properties, although specific data for this compound remains limited.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have been conducted to evaluate its cytotoxic effects on cancer cell lines:

These values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potential as an anticancer agent.

Case Studies

- Antileishmanial Activity : A study evaluated the antileishmanial potential of dioxane derivatives against Leishmania donovani. Although not directly tested on this compound, related compounds exhibited IC50 values in the low micromolar range, suggesting a promising avenue for further exploration .

- Phytopathogen Management : Another study highlighted the effectiveness of dioxolane derivatives in managing phytopathogens. The compounds showed broad-spectrum fungicidal activity, which may be extrapolated to similar dioxane-containing structures .

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-12(2)20-14-6-4-13(5-7-14)15(17)8-9-16-18-10-3-11-19-16/h4-7,12,16H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRIQMGLRQFEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646001 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-35-2 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.